molecular formula C22H18N4O2 B2551588 (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea CAS No. 899973-08-1

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

Cat. No.: B2551588
CAS No.: 899973-08-1
M. Wt: 370.412
InChI Key: QNZWLUNBBPIRGC-LKUDQCMESA-N
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Description

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a chemical research compound designed for investigative purposes, built upon the 2,3-dihydroquinazolin-4(1H)-one scaffold. This scaffold is recognized as a privileged structure in medicinal chemistry, present in a range of molecules with diverse biological activities . Researchers are exploring compounds based on this core for their potential in various biochemical pathways. Recent scientific literature on analogous dihydroquinazolinone derivatives highlights their investigation as potent cytotoxic agents . Some specific derivatives have been shown to inhibit tubulin polymerization, a key mechanism for anti-mitotic agents, and demonstrated broad-spectrum, sub-micromolar cytotoxicity against a panel of human cancer cell lines including colon (HT29), glioblastoma (U87), ovarian (A2780), and lung (H460) cancers . Furthermore, related quinazolinone compounds are also being studied for other potential research applications, such as enzyme inhibition. Similar structures have been evaluated as inhibitors of enzymes like α-glucosidase and α-amylase, which are relevant in metabolic disorder research, as well as lactate dehydrogenase A (LDHA), a target in cancer metabolism studies . The mechanism of action for certain active derivatives within this chemical class has been linked to the induction of cell cycle arrest in the G2/M phase and the activation of both intrinsic and extrinsic apoptosis pathways, as evidenced by the modulation of regulators like Bax and Bcl-2 and the upregulation of executioner caspase-3 . This makes the dihydroquinazolinone core a versatile template for developing research tools to study cell proliferation and programmed cell death.

Properties

CAS No.

899973-08-1

Molecular Formula

C22H18N4O2

Molecular Weight

370.412

IUPAC Name

1-(3-benzyl-2-oxoquinazolin-4-yl)-3-phenylurea

InChI

InChI=1S/C22H18N4O2/c27-21(23-17-11-5-2-6-12-17)25-20-18-13-7-8-14-19(18)24-22(28)26(20)15-16-9-3-1-4-10-16/h1-14H,15H2,(H2,23,25,27)

InChI Key

QNZWLUNBBPIRGC-LKUDQCMESA-N

SMILES

C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-benzyl-2-oxo-2,3-dihydroquinazoline derivatives with phenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) under reflux conditions to facilitate the formation of the urea linkage.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. A study indicated that compounds with a quinazoline backbone exhibit promising activity against human cancer cells such as HeLa and MCF-7, with IC50 values in the low micromolar range .

CompoundCell LineIC50 (µM)Mechanism of Action
5dHeLa0.37Induced apoptosis
5gHeLa0.73Cell cycle arrest
5kHeLa0.95VEGFR-2 inhibition

Antimicrobial Activity

In addition to anticancer properties, this compound and its derivatives have been evaluated for antimicrobial activity. A related study found that compounds containing a quinazoline structure exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Compounds have demonstrated the ability to halt the cell cycle at specific phases, preventing further cell division.

Case Studies

Several case studies illustrate the effectiveness of this compound in various biological assays:

  • HeLa Cell Study : A derivative was tested against HeLa cells and demonstrated significant cytotoxicity at low concentrations, indicating its potential as an anticancer agent .
  • Antimicrobial Testing : Compounds derived from similar structures were evaluated against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) that suggest efficacy in treating infections .

Scientific Research Applications

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit promising anticancer properties. The compound (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea has been evaluated for its antitumor activity against various cancer cell lines.

Case Studies

  • A study synthesized a series of 3-benzyl-substituted quinazolinones, including derivatives similar to this compound. These compounds were tested for their in vitro antitumor activity, revealing significant efficacy against the MDA-MB-231 breast cancer cell line with a mean GI50 value of approximately 10.47 µM, which is notably more potent than the standard drug 5-FU with a GI50 of 22.60 µM .
  • Another investigation focused on the design and synthesis of novel quinazolinone analogues targeting tumor necrosis factor-alpha converting enzyme (TACE). The study highlighted the importance of structural modifications in enhancing anticancer activity, suggesting that this compound could serve as a lead compound for further development .

Antimicrobial Activity

Quinazolinone derivatives have also been explored for their antimicrobial properties. The unique structure of this compound may contribute to its effectiveness against various microbial strains.

Findings

A study on related quinazolinone compounds demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds with structural similarities to this compound showed low minimum inhibitory concentration (MIC) values, indicating their potential as future antimicrobial agents .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityEffective against MDA-MB-231 cell line; superior potency compared to 5-FU
Antimicrobial ActivitySignificant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa
Mechanism of ActionInvolves enzyme inhibition, receptor binding, and signal transduction interference

Comparison with Similar Compounds

Table 1: Comparative Structural and Physicochemical Properties

Compound Class Core Structure Key Substituent Hydrogen-Bond Capacity LogP* (Predicted)
Quinazolinone (Target) Benzene + Pyrimidine Phenylurea High (N-H, C=O) 3.8
Oxadiazole ( ) Oxadiazole ring Benzylidene Moderate (C=O) 2.5
Sulfanyl-Pyrazole () Pyrazole 3-Chlorophenylsulfanyl Low (S-H) 4.2

*LogP: Octanol-water partition coefficient (estimated via fragment-based methods).

Table 2: Spectroscopic and Crystallographic Validation

Technique Target Compound Oxadiazole Derivatives
IR C=O stretch ~1700 cm⁻¹ C=O stretch ~1680 cm⁻¹
¹H NMR Benzyl protons δ 4.5–5.0 ppm Benzylidene protons δ 6.8–7.2 ppm
Crystallography SHELXL-refined (CCDC entry) SHELXS/SHELXD for solution

Discussion of Research Findings

  • Biological Implications : The phenylurea group’s hydrogen-bonding capacity may enhance target binding (e.g., kinase inhibition) compared to oxadiazole derivatives, though it could reduce metabolic stability .
  • Structural Rigidity: The quinazolinone core’s planar structure, validated via ORTEP-III , facilitates π-stacking in protein pockets, a feature absent in non-aromatic analogs.
  • Synthetic Challenges : Urea coupling may require stringent anhydrous conditions, contrasting with simpler alkylation steps in sulfanyl derivatives .

Q & A

Q. What are the recommended synthetic routes for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea?

Methodology :

  • Step 1 : Synthesize the quinazolinone core via cyclocondensation of anthranilic acid derivatives with benzylamine, followed by oxidation to form the 2-oxo-2,3-dihydroquinazolin-4(1H)-one scaffold .
  • Step 2 : Introduce the urea moiety by reacting the quinazolinone intermediate with phenyl isocyanate under anhydrous conditions. Optimize reaction temperature (60–80°C) and solvent (DMF or THF) to achieve >70% yield .
  • Validation : Confirm regioselectivity of the (E)-isomer using HPLC or chiral chromatography.

Q. How should researchers characterize the structural integrity of this compound?

Methodology :

  • X-ray crystallography : Resolve the (E)-configuration and hydrogen-bonding patterns (e.g., intramolecular H-bonds between urea NH and quinazolinone carbonyl) .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions. Key signals include:
    • Quinazolinone C=O at ~168 ppm (13C^{13}C).
    • Urea NH protons as broad singlets at δ 9.8–10.2 ppm .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 412.2).

Q. What preliminary biological assays are suitable for evaluating its activity?

Methodology :

  • Antitumor screening : Test against P-gp-expressing cancer cell lines (e.g., nasopharyngeal carcinoma) using MTT assays. Compare IC50_{50} values with fluorinated analogues (selectivity reference) .
  • Enzyme inhibition : Assess α-glucosidase inhibition at 100 µM to identify potential antidiabetic activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

Methodology :

  • Substituent variation : Synthesize analogues with modified benzyl (e.g., electron-withdrawing groups) or phenylurea moieties.

  • Biological testing : Compare IC50_{50} values across cell lines/enzymes (Table 1).
    Table 1 : Example SAR Data from Analogues

    Substituent (R)Antitumor IC50_{50} (µM)α-Glucosidase Inhibition (%)
    3-Benzyl12.3 ± 1.278.5 ± 3.4
    4-Fluorobenzyl8.1 ± 0.965.2 ± 2.8
    2-Nitrobenzyl>5042.1 ± 4.1
  • Computational modeling : Use docking studies (AutoDock Vina) to predict binding modes to P-gp or α-glucosidase .

Q. How to resolve contradictions in biological activity data across studies?

Methodology :

  • Case example : Fluorinated derivatives show selective antitumor activity in nasopharyngeal carcinoma but poor α-glucosidase inhibition .
  • Approach :
    • Validate assay conditions (e.g., ATP levels in cytotoxicity assays).
    • Perform pharmacokinetic studies to assess bioavailability and metabolite interference.
    • Cross-reference with transcriptomic data (e.g., RNA-seq of treated cells) to identify off-target effects.

Q. What strategies are effective for studying molecular interactions of this compound?

Methodology :

  • Surface plasmon resonance (SPR) : Measure binding affinity to purified targets (e.g., P-gp).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of urea-quinazolinone interactions with enzymes .
  • Molecular dynamics simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS).

Data Analysis and Experimental Design

Q. How to optimize reaction yields for scale-up synthesis?

Methodology :

  • DoE (Design of Experiments) : Vary solvent polarity, catalyst (e.g., DIPEA), and stoichiometry.
  • Continuous flow reactors : Improve reproducibility and reduce side reactions (e.g., thiourea byproducts) .

Q. What analytical techniques are critical for detecting isomerization or degradation?

Methodology :

  • Stability studies : Monitor (E)→(Z) isomerization under UV light via HPLC (C18 column, 254 nm).
  • Forced degradation : Expose to acidic/alkaline conditions; use LC-MS to identify hydrolysis products (e.g., quinazolinone cleavage).

Contradictory Findings and Validation

Q. How to address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

Methodology :

  • 3D spheroid assays : Compare penetration efficiency via confocal microscopy (fluorescently labeled compound).
  • Microenvironment analysis : Adjust oxygen tension and ECM composition to mimic in vivo conditions.

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